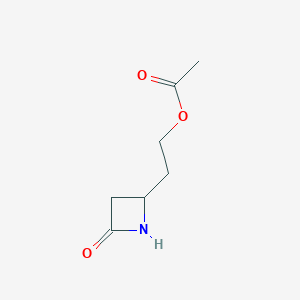

2-(4-Oxoazetidin-2-yl)ethyl acetate

Description

Properties

CAS No. |

64066-60-0 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

2-(4-oxoazetidin-2-yl)ethyl acetate |

InChI |

InChI=1S/C7H11NO3/c1-5(9)11-3-2-6-4-7(10)8-6/h6H,2-4H2,1H3,(H,8,10) |

InChI Key |

IVBHIDWNEMCPFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCC1CC(=O)N1 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antibacterial and Antitumor Activities

The compound is structurally related to β-lactams, which are crucial in developing antibiotics such as penicillin and cephalosporins. Research indicates that derivatives of β-lactams exhibit a range of biological activities, including antibacterial and antitumor properties. For instance, monocyclic β-lactams have shown effectiveness against various bacterial strains and have been explored for their potential in treating cancer due to their ability to induce apoptosis in tumor cells .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of essential enzymes or pathways in bacteria and cancer cells. For example, β-lactams inhibit bacterial cell wall synthesis, while certain derivatives may interfere with cancer cell proliferation through apoptosis induction .

Case Study: Synthesis of β-Lactam Analogues

A study focused on synthesizing β-lactam analogues demonstrated that modifying the substituents on the β-lactam ring can enhance biological activity. The findings suggested that specific substitutions could lead to increased potency against resistant bacterial strains and improved anticancer efficacy .

Agricultural Applications

Herbicidal Properties

Research has indicated that compounds similar to 2-(4-Oxoazetidin-2-yl)ethyl acetate can exhibit herbicidal properties. For example, a study reported that derivatives from root exudates of certain plants inhibited the germination of rice and mustard seeds at varying concentrations, demonstrating potential as natural herbicides .

Mechanism of Action

The herbicidal effect is often attributed to the disruption of metabolic processes in plants, leading to inhibited growth or complete germination failure. This property makes such compounds valuable in developing eco-friendly agricultural solutions .

Synthetic Chemistry Applications

Synthesis of Novel Compounds

In synthetic organic chemistry, this compound serves as an intermediate in synthesizing various bioactive compounds. Its reactivity allows it to participate in multiple chemical reactions, including cyclization processes that yield new heterocyclic structures .

Case Study: Synthesis Protocols

Recent advancements in synthetic methodologies have facilitated the efficient preparation of compounds containing the 4-oxoazetidine moiety. For example, researchers developed a novel synthesis protocol involving microwave-assisted reactions that significantly improved yields and reduced reaction times for synthesizing oxadiazole derivatives with potential pharmaceutical applications .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound 18 : (2R,3R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxo-1-(propylthio)azetidin-2-yl acetate

- Molecular Formula: C₁₄H₂₇NO₄SSi

- Key Features : Incorporates a propylthio group at the N1 position, enhancing electrophilic reactivity for nucleophilic substitution reactions.

- Synthesis : Radical N-sulfenylation using TEMPO catalysis and disulfides, yielding 40–86% as colorless oils .

- Applications: Potential utility in thiol-mediated drug conjugation due to the reactive thioether moiety .

Compound 19 : (2R,3R)-1-(Benzylthio)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate

- Molecular Formula: C₁₈H₂₇NO₄SSi

- Key Features : Benzylthio group introduces aromaticity, altering solubility (logP ~3.5) and enabling π-π interactions in target binding .

- Synthesis : Similar to Compound 18, with benzyl disulfide as the sulfenylating agent .

4-Acetoxy-2-azetidinone (CAS 28562-53-0)

Stereochemical Variants

Methyl (2R)-2-[(2S,3S)-3-[(R)-1-Hydroxyethyl]-4-oxoazetidin-2-yl]propanoate (16)

- Molecular Formula: C₉H₁₅NO₅

- Key Features : Replaces the TBS group with a hydroxyethyl moiety, increasing hydrophilicity (logP ~0.2).

- Synthesis: Hydrogenolysis of a 4-nitrobenzyl-protected precursor using Pd/C .

Methyl (2R)-2-[(2S,3S)-3-[(S)-1-Hydroxyethyl]-4-oxoazetidin-2-yl]propanoate (34)

Functional Group Modifications

Ethyl (o-Bromophenyl)-(4-oxoazetidin-2-yl)acetate (6e)

Comparative Data Table

Key Research Findings

Steric Effects : The TBS group in the target compound enhances stability against enzymatic degradation compared to hydroxylated analogs (e.g., Compound 16), critical for oral bioavailability in antibiotics .

Reactivity : Thioether derivatives (Compounds 18, 19) exhibit higher electrophilicity at N1, enabling nucleophilic attack by cysteine residues in target proteins .

Polarity: Simplified analogs like 4-acetoxy-2-azetidinone show improved aqueous solubility (8.3 g/100 mL) compared to the hydrophobic TBS-containing target compound .

Q & A

Q. How can 2-(4-Oxoazetidin-2-yl)ethyl acetate be synthesized and purified for laboratory use?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the 4-oxoazetidine (β-lactam) ring and (2) esterification of the resulting alcohol with acetic anhydride or acetyl chloride. For β-lactam formation, methods such as Staudinger ketene-imine cycloaddition or enzymatic catalysis may be employed . The esterification step can utilize ethyl oxalyl monochloride under anhydrous conditions, as demonstrated in analogous syntheses of phenacyl esters . Purification often involves fractional distillation followed by recrystallization. Residual acetic acid and ethanol impurities (common in ester syntheses) are removed via sequential washes with saturated NaHCO₃ (to neutralize acid) and CaCl₂ (to absorb alcohols), as outlined in ethyl acetate synthesis protocols .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the β-lactam ring (e.g., characteristic carbonyl signals at ~170 ppm for the lactam and ester groups) and ethyl acetate moiety (quartet at ~4.1 ppm for CH₂O) .

- GC-MS : Analyze purity and fragmentation patterns, as demonstrated for ethyl acetate derivatives in microbial extracts .

- X-ray Crystallography : For structural elucidation, employ SHELXL for refinement . Single-crystal studies on related esters (e.g., phenacyl benzoates) reveal bond angles and torsional strains in the β-lactam ring, critical for understanding reactivity .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Methodological Answer: Broken-symmetry DFT calculations can predict redox potentials and electron density distributions. For example, studies on [4Fe-4S] clusters with ethyl acetate ligands correlate calculated vertical detachment energies (VDEs) with experimental data (R² = 0.944) . Apply similar workflows to model the β-lactam ring’s electron-deficient carbonyl group and its impact on ester hydrolysis kinetics. Software like Gaussian or ORCA, combined with basis sets (e.g., B3LYP/6-31G*), are recommended. Validate computational results with experimental ionization energies (e.g., 10.01 ± 0.05 eV via PIPECO ).

Q. How should researchers address contradictions in thermodynamic data (e.g., Henry’s Law constants) for related esters?

Methodological Answer: Discrepancies in Henry’s Law constants (e.g., 4.7–8.9 mol/(kg·bar) for ethyl acetate ) arise from experimental setups (e.g., static vs. dynamic gas-liquid equilibria). To resolve conflicts:

- Cross-validate methods : Compare static headspace GC (for low volatility) with dynamic stripping techniques.

- Control temperature : Use the equation to standardize data across studies .

- Reference NIST data : Prioritize peer-reviewed datasets, such as ionization energies measured via photoelectron spectroscopy (PE) or photoionization (PI) .

Table 1 : Ionization Energies (IE) of Ethyl Acetate

| IE (eV) | Method | Reference |

|---|---|---|

| 10.01 | PIPECO | Fraser-Monteiro et al. |

| 10.16 | EI | Holmes & Lossing |

| 9.90 | PE | Benoit et al. |

Q. What experimental approaches are used to investigate the stability of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds. Compare with ethyl acetate’s boiling point (~77°C) .

- Hydrolytic Stability : Monitor ester hydrolysis rates via pH-stat titration in buffered solutions (pH 2–12). β-lactam rings are prone to ring-opening under acidic/basic conditions, which can be quantified using HPLC .

- Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and track degradation via GC-MS, as done for phenacyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.